1-(2-Chloro-4-methylbenzoyl)-4-methylpiperazine-2-carbonitrile
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Overview
Description
1-(2-Chloro-4-methylbenzoyl)-4-methylpiperazine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoyl group, a methylpiperazine ring, and a carbonitrile group
Preparation Methods
The synthesis of 1-(2-Chloro-4-methylbenzoyl)-4-methylpiperazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Chlorination of 4-methylphenol: 4-methylphenol is reacted with a chlorinating agent in the presence of a catalyst system, such as Lewis acids and diaryl sulphides.
Formation of the benzoyl intermediate: The chlorinated product is then subjected to Friedel-Crafts acylation to introduce the benzoyl group.
Piperazine ring formation: The benzoyl intermediate is reacted with 4-methylpiperazine under suitable conditions to form the piperazine ring.
Introduction of the carbonitrile group: Finally, the carbonitrile group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Chloro-4-methylbenzoyl)-4-methylpiperazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzoyl group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(2-Chloro-4-methylbenzoyl)-4-methylpiperazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylbenzoyl)-4-methylpiperazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-4-methylbenzoyl)-4-methylpiperazine-2-carbonitrile can be compared with other similar compounds, such as:
1-(2-Chloro-4-methylbenzoyl)-4-ethylpiperazine-2-carbonitrile: This compound has an ethyl group instead of a methyl group on the piperazine ring, which may affect its chemical properties and biological activity.
1-(2-Chloro-4-methylbenzoyl)-4-methylpiperazine-2-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloro-4-methylbenzoyl)-4-methylpiperazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-3-4-12(13(15)7-10)14(19)18-6-5-17(2)9-11(18)8-16/h3-4,7,11H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTQEUIHLWMZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2C#N)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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